1-Benzyl-3-(3-iodopropyl)piperidine
Description
1-Benzyl-3-(3-iodopropyl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 3-iodopropyl substituent at the 3-position of the piperidine ring. Piperidine derivatives with halogenated alkyl chains are of interest in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetic profiles.
Properties
Molecular Formula |
C15H22IN |
|---|---|
Molecular Weight |
343.25 g/mol |
IUPAC Name |
1-benzyl-3-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI Key |
GMXGRAUDOUOFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced through the reaction of the benzylpiperidine intermediate with 1,3-diiodopropane under basic conditions.
Industrial Production Methods
Industrial production methods for 1-Benzyl-3-(3-iodopropyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups such as azides, thiocyanates, and alkoxides.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives of the benzyl group.
Reduction: Products include reduced piperidine derivatives with different substituents.
Scientific Research Applications
1-Benzyl-3-(3-iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic, analgesic, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter receptors and enzyme inhibitors.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-iodopropyl)piperidine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The benzylpiperidine group is known to interact with cholinesterase receptors, inhibiting their activity and affecting neurotransmitter levels in the brain.
Enzyme Inhibition: The compound can inhibit various enzymes, including acetylcholinesterase and monoamine oxidase, which play roles in neurotransmitter metabolism and signaling.
Cell Signaling Pathways: The iodopropyl group can participate in cell signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural properties of 1-Benzyl-3-(3-iodopropyl)piperidine can be inferred through comparisons with related piperidine derivatives, as detailed below:
Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
*Calculated based on 14-fold potency increase over KAB-17.
Key Findings from Comparative Analysis
Impact of Alkyl Chain Size: Large substituents (e.g., phenylpropyl in KAB-18) reduce potency (IC50 = 10.2 μM) and increase off-target effects (≥90% non-nAChR actions) . Small alkyl groups (e.g., in COB-3) enhance potency (IC50 ~0.73 μM) and eliminate non-nAChR actions, suggesting improved receptor specificity . Iodopropyl substituent: While direct data are unavailable, the iodine atom in 1-Benzyl-3-(3-iodopropyl)piperidine may introduce steric and electronic effects distinct from phenyl or alkyl groups. Halogens often enhance binding affinity via hydrophobic interactions or halogen bonding.
Role of Benzoyl/Biphenyl Esters :
- Compounds with biphenyl esters (e.g., COB-3) show optimal potency when paired with small alkyl groups .
- Benzyl-substituted succinimide (e.g., PPB-6) retains moderate potency (IC50 = 3.8 μM) but reduces off-target effects (<10%), highlighting the importance of aromatic group geometry .
Structural Divergence in Piperidine Derivatives: PPB-9 (N-ethyl substituent) and PPB-6 (N-isopropyl) demonstrate that even minor changes in alkyl chain branching affect pharmacological profiles . IB-10, which combines a phenylpropyl chain with a succinimide group, mirrors KAB-18’s low potency and high off-target activity, underscoring the incompatibility of large substituents with certain functional groups .
Hypotheses for 1-Benzyl-3-(3-iodopropyl)piperidine
- Potency: The iodine atom’s polarizability may enhance nAChR binding compared to non-halogenated analogs, though excessive steric bulk (iodopropyl vs. methyl) could offset this advantage.
- Specificity : The absence of a biphenyl ester or succinimide group (unlike COB-3 or PPB-6) may result in lower potency unless compensated by iodine’s electronic effects.
- Metabolic Stability : The iodopropyl chain could reduce metabolic degradation compared to propyl or phenylpropyl groups, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
